molecular formula C8H4BrFO3 B15203830 6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one

6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B15203830
M. Wt: 247.02 g/mol
InChI Key: KOPMEXJRDUNNLT-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one is a chemical compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of bromine and fluorine atoms attached to the benzo[d][1,3]dioxin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one can be achieved through several synthetic routes. One common method involves the direct synthesis from salicylic acids and acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the formation of the benzo[d][1,3]dioxin-4-one core structure with the desired bromine and fluorine substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, catalyst- and additive-free methods have been developed to construct benzo[d][1,3]dioxin-4-one derivatives, which are important structural units in various applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from the reactions of this compound include various substituted benzo[d][1,3]dioxin-4-one derivatives and salicylamides .

Scientific Research Applications

6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound. Generally, the compound’s unique structure allows it to interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds, such as:

  • 4H-benzo[d][1,3]dioxin-4-one : The parent compound without bromine and fluorine substitutions.
  • 6-Bromo-4H-benzo[d][1,3]dioxin-4-one : A similar compound with only a bromine substitution.
  • 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one : A similar compound with only a fluorine substitution.

The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

6-bromo-7-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H4BrFO3/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-2H,3H2

InChI Key

KOPMEXJRDUNNLT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC(=C(C=C2C(=O)O1)Br)F

Origin of Product

United States

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